![molecular formula C22H22O8 B14452640 4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid CAS No. 76020-53-6](/img/structure/B14452640.png)
4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzoic acid groups connected via an octane chain with two dioxo groups
Méthodes De Préparation
The synthesis of 4,4’-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid typically involves the reaction of suberic acid with hydroxybenzoic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
4,4’-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoic acid groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
4,4’-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein cross-linking.
Industry: Utilized in the production of polymers and as a cross-linking agent in materials science.
Mécanisme D'action
The mechanism of action of 4,4’-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid involves its ability to interact with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their structure and function. The pathways involved in these interactions are often studied using advanced spectroscopic and computational techniques .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4’-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid include:
Disuccinimidyl suberate: Known for its use as a cross-linking reagent.
4,4’-[(1,2-Diphenylethene-1,2-diyl)dibenzoic acid]: Used in photonic and optical materials.
Diethyl 4,4’-[(1,8-dioxooctane-1,8-diyl)diimino]dibenzoate: Known for its structural similarities and applications in materials science.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of 4,4’-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid.
Propriétés
Numéro CAS |
76020-53-6 |
|---|---|
Formule moléculaire |
C22H22O8 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
4-[8-(4-carboxyphenoxy)-8-oxooctanoyl]oxybenzoic acid |
InChI |
InChI=1S/C22H22O8/c23-19(29-17-11-7-15(8-12-17)21(25)26)5-3-1-2-4-6-20(24)30-18-13-9-16(10-14-18)22(27)28/h7-14H,1-6H2,(H,25,26)(H,27,28) |
Clé InChI |
SXPCWWYJDGWTDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OC(=O)CCCCCCC(=O)OC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


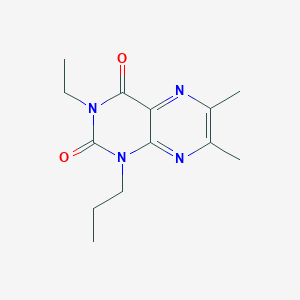
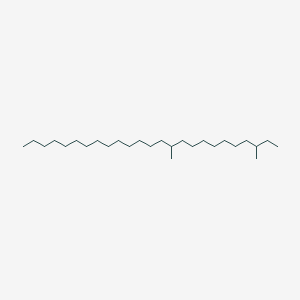
![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
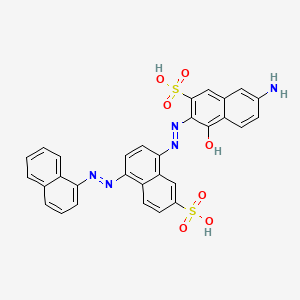
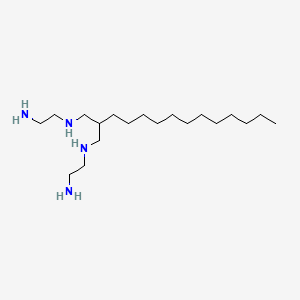
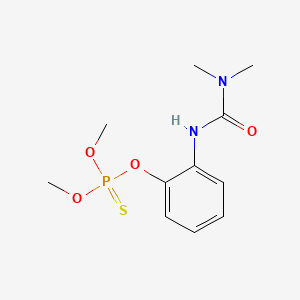
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)

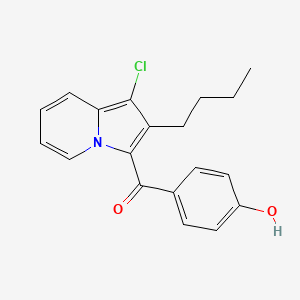
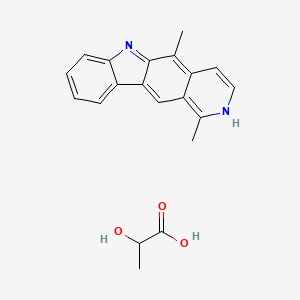
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
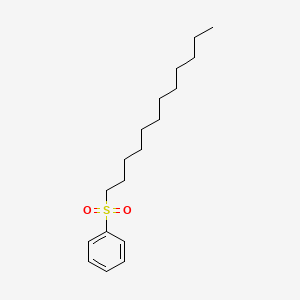
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
